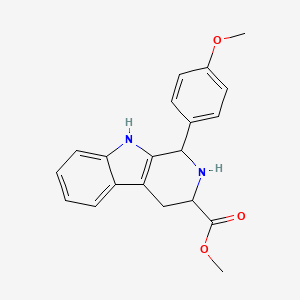

![molecular formula C23H23NO4 B2464269 8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859860-50-7](/img/structure/B2464269.png)

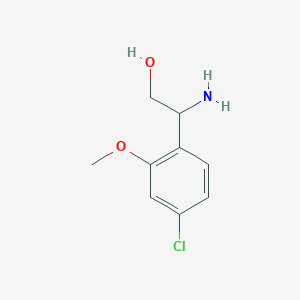

8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a complex substance with diverse applications in scientific research. It belongs to the class of homoisoflavonoids, which are naturally occurring compounds possessing various biological properties .

Synthesis Analysis

The synthesis of this compound starts from benzo[d][1,3]dioxol-5-ol, which is reacted with 3-bromopropanoic acid. This is followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the latter compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, making it valuable for various scientific research applications.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with 3-bromopropanoic acid and oxalyl chloride, followed by aldol condensation with aromatic aldehydes .Physical And Chemical Properties Analysis

One of the synthesized derivatives, 7-(Benzo[d][1,3]dioxol-5-ylmethylene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one, has a melting point of 198–200°C. Its IR spectrum shows a peak at 1667 cm-1, corresponding to the C=O stretch .Applications De Recherche Scientifique

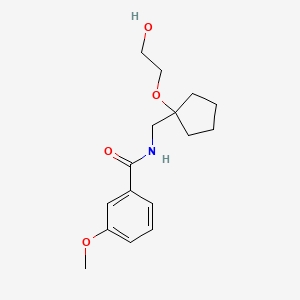

- 8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one derivatives have shown potential as MTDLs. Specifically, compounds 5h and 5k demonstrated anti-Alzheimer effects:

- These compounds were screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Alzheimer’s Disease (AD) Treatment

Free Radical Scavenging and Enzyme Inhibition

Neuroprotection and Oxidative Stress Mitigation

Potential as Lead Candidates

Propriétés

IUPAC Name |

8-[(4-benzylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-23-11-18(19-12-21-22(27-15-26-21)13-20(19)28-23)14-24-8-6-17(7-9-24)10-16-4-2-1-3-5-16/h1-5,11-13,17H,6-10,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANBZBVLYPVDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2464186.png)

![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)

![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)

![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)

methanone](/img/structure/B2464201.png)

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)